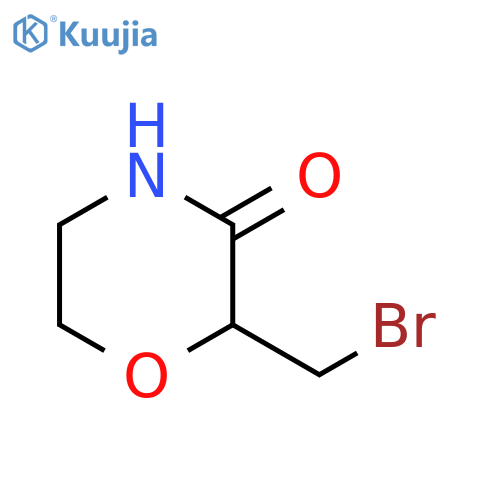Cas no 2138232-60-5 (2-(bromomethyl)morpholin-3-one)

2138232-60-5 structure
商品名:2-(bromomethyl)morpholin-3-one
CAS番号:2138232-60-5
MF:C5H8BrNO2
メガワット:194.026520729065
CID:4640943
2-(bromomethyl)morpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-(bromomethyl)morpholin-3-one
-
- インチ: 1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8)
- InChIKey: YVQBJYBFTFUXMQ-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(CBr)C1=O
2-(bromomethyl)morpholin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01EMK8-250mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 250mg |
$941.00 | 2025-02-10 | |
| Aaron | AR01EMK8-2.5g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 2.5g |
$3643.00 | 2025-02-10 | |
| 1PlusChem | 1P01EMBW-250mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 250mg |
$885.00 | 2023-12-19 | |
| 1PlusChem | 1P01EMBW-10g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 10g |
$7199.00 | 2023-12-19 | |
| A2B Chem LLC | AX60940-250mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 250mg |
$737.00 | 2024-04-20 | |
| A2B Chem LLC | AX60940-500mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 500mg |
$1137.00 | 2024-04-20 | |
| 1PlusChem | 1P01EMBW-2.5g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 2.5g |
$3314.00 | 2023-12-19 | |
| Aaron | AR01EMK8-1g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 1g |
$1872.00 | 2025-02-10 | |
| Enamine | EN300-751113-0.25g |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95% | 0.25g |
$666.0 | 2024-05-23 | |
| Chemenu | CM423235-500mg |
2-(bromomethyl)morpholin-3-one |
2138232-60-5 | 95%+ | 500mg |
$1139 | 2023-02-02 |
2-(bromomethyl)morpholin-3-one 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
2138232-60-5 (2-(bromomethyl)morpholin-3-one) 関連製品
- 13769-43-2(potassium metavanadate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬